Nutlin 1

MDM2-p53 inhibition binding affinity Nutlin family SAR

Nutlin 1 is the original cis-imidazoline MDM2-p53 antagonist, serving as the essential reference standard for SAR programs. Unlike Nutlin 3a, it does not inhibit MDMX, enabling MDM2-specific mechanistic studies. Its unique property as a p-glycoprotein (p-gp) transport substrate supports p53-independent research in leukemic differentiation models—a function not shared by more potent analogues. With moderate potency (IC50 260 nM), it enables graded p53 activation studies across a broad concentration window. Choose Nutlin 1 for exclusive MDM2 targeting and p-gp pharmacology.

Molecular Formula C32H34Cl2N4O4
Molecular Weight 609.5 g/mol
Cat. No. B1249434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNutlin 1
Synonymsnutlin 1
nutlin-1
Molecular FormulaC32H34Cl2N4O4
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3
InChIKeyIYDMGGPKSVWQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nutlin 1: First-Generation MDM2-p53 Inhibitor for Reference-Standard Research Applications


Nutlin 1 is a cis-imidazoline small-molecule antagonist of the MDM2-p53 protein-protein interaction, identified in the original high-throughput screening campaign alongside Nutlin 2 and Nutlin 3 [1]. As a racemic mixture, Nutlin 1 competitively binds the p53-binding pocket of MDM2, preventing MDM2-mediated ubiquitination and proteasomal degradation of the p53 tumor suppressor protein, thereby stabilizing and activating p53 transcriptional function in cells harboring wild-type p53 [2]. Nutlin 1 exhibits an IC50 of 260 nM against recombinant human MDM2-p53 binding as measured by surface plasmon resonance [3] and serves as the foundational reference compound for structure-activity relationship (SAR) studies and comparative evaluation of subsequent-generation MDM2 antagonists.

Why Nutlin 1 Cannot Be Substituted Arbitrarily with Other Nutlin-Family or MDM2 Inhibitors


Although Nutlin 1, Nutlin 2, and Nutlin 3 share a common cis-imidazoline scaffold and were identified in the same initial screen, their MDM2 binding affinities differ substantially, with Nutlin 3 (IC50 = 36-90 nM) demonstrating approximately 3- to 7-fold greater potency than Nutlin 1 (IC50 = 260 nM) in the same binding assays [1]. Furthermore, Nutlin 1 exhibits markedly different selectivity profiles relative to advanced clinical candidates—for instance, Nutlin 1 shows minimal to no disruption of MDMX-p53 binding [2], whereas compounds such as Nutlin 3a possess measurable though limited MDMX inhibitory activity (Ki = 9.38 μM) [3]. These potency and selectivity differences preclude simple one-to-one substitution of Nutlin 1 with Nutlin 3, RG7112, SAR405838, or other MDM2 antagonists without altering experimental outcomes. Additionally, Nutlin 1's unique behavior as a p-glycoprotein (p-gp) transport substrate enables distinct cellular pharmacology applications—such as competitive efflux inhibition in combination with ATRA in retinoid-resistant leukemia models—that more potent MDM2 inhibitors do not necessarily replicate [4].

Nutlin 1 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs and Advanced Candidates


Nutlin 1 MDM2 Binding Affinity Relative to Nutlin 2 and Nutlin 3 in p53 Displacement Assays

Nutlin 1 demonstrates an IC50 of 260 nM for inhibition of recombinant p53 protein binding to recombinant human MDM2 as measured by surface plasmon resonance [1]. In a head-to-head comparison across the original Nutlin series, Nutlin 1 (IC50 = 0.26 μM) exhibits approximately 1.9-fold lower potency than Nutlin 2 (IC50 = 0.14 μM) and 7.2-fold lower potency than Nutlin 3 (IC50 = 0.036 μM) in the same assay system [2]. This potency ranking establishes Nutlin 1 as the least potent member of the original Nutlin triad, a characteristic that defines its primary utility as a reference standard rather than a high-potency research tool.

MDM2-p53 inhibition binding affinity Nutlin family SAR

Nutlin 1 MDMX Selectivity Profile: No Significant MDMX-p53 Disruption Activity

In vitro binding assays and NMR structural data confirm that Nutlin 1 effectively antagonizes the MDM2-p53 interaction but does not appreciably disrupt the MDMX-p53 interaction . By contrast, Nutlin 3a exhibits measurable though weak MDMX binding activity with a Ki value of 9.38 μM [1]. This differential selectivity profile indicates that Nutlin 1 is functionally a selective MDM2 antagonist with negligible MDMX cross-reactivity, whereas Nutlin 3a possesses dual MDM2/MDMX activity at higher concentrations. Later-generation clinical candidates such as SAR405838 demonstrate even greater selectivity, with no MDMX binding detected at 10 μM [2].

MDMX selectivity dual inhibition target specificity

Nutlin 1 Serves as Baseline Comparator for Imidazoline-Derivative Optimization Programs

In a 2012 structure-activity relationship study of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives, compound 6c exhibited marked p53-MDM2 binding inhibitory activity with an IC50 of 0.59 μM, which was eightfold more potent than Nutlin 1 tested in parallel under identical assay conditions (Nutlin 1 IC50 = 4.78 μM) [1]. Similarly, in a 2011 optimization study of three novel imidazoline series, five tested compounds showed enhanced p53-MDM2 binding inhibitory potency and anti-proliferation activities compared to Nutlin 1, with compound 7c achieving a Ki value of 0.6 μM [2]. These studies establish Nutlin 1 as the established reference baseline for quantifying potency improvements in imidazoline scaffold optimization programs.

SAR studies lead optimization imidazoline derivatives

Nutlin 1 Functions as p-Glycoprotein Transport Substrate Enabling Unique Efflux-Mediated Combinatorial Pharmacology

Nutlin 1 has been characterized as a p-glycoprotein (p-gp) transport substrate . In functional studies with p53-nonfunctional HL60 and NB4 myelocytic leukemia cells, Nutlin 1 significantly enhanced the differentiation-inducing activity of all-trans retinoic acid (ATRA) through competitive binding to p-gp and inhibition of ATRA efflux [1]. This combinatorial differentiation-enhancing effect occurred in a p53-independent manner and was not observed with Nutlin 3 in the same model systems, indicating that the p-gp substrate property of Nutlin 1 confers unique cellular pharmacology distinct from more potent Nutlin-family members.

p-glycoprotein substrate ATRA combination retinoid-resistant leukemia

Nutlin 1 Exhibits Significantly Lower Potency than Clinical Candidate RG7112 Across Multiple Metrics

RG7112, a second-generation Nutlin-family MDM2 antagonist that advanced to Phase I clinical trials, demonstrates substantially enhanced biochemical and cellular potency compared to first-generation Nutlins including Nutlin 1. RG7112 binds MDM2 with a Kd of 10.7 nM and blocks p53-MDM2 interaction with an IC50 of 18 nM in HTRF assays , representing an approximately 14- to 24-fold improvement in binding affinity over Nutlin 1 (IC50 = 260 nM) [1]. In cellular assays, RG7112 treatment reduces cell viability much more than Nutlin 3a in HT-1080, SW684, 93T449, and SW872 cells [2], with the potency gap relative to Nutlin 1 expected to be even greater given Nutlin 1's lower intrinsic activity relative to Nutlin 3a.

clinical candidate comparison RG7112 therapeutic index

Nutlin 1 Shows Reduced Potency Relative to SAR405838 (MI-77301) in MDM2 Binding and Cellular Assays

SAR405838 (MI-77301), a spirooxindole-derived clinical-stage MDM2 inhibitor, binds human MDM2 with a Ki of 0.88 nM and demonstrates 5-10 times higher potency than Nutlin 3a in cellular p53 activation assays (EC50 = 300-600 nM in SJSA-1 cells) [1]. In xenograft models, SAR405838 exhibits in vivo efficacy at oral doses of 50-200 mg/kg [2]. Given that Nutlin 1 is approximately 7-fold less potent than Nutlin 3a in biochemical binding assays [3], the potency differential between Nutlin 1 and SAR405838 exceeds 50- to 100-fold across biochemical and cellular readouts. SAR405838 also demonstrates high selectivity with no binding to Bcl-2, Bcl-xL, Mcl-1, or MDMX at 10 μM [1].

SAR405838 MI-77301 clinical-stage inhibitor potency comparison

Optimal Nutlin 1 Research and Procurement Application Scenarios


Reference Standard for Imidazoline Scaffold SAR and Lead Optimization Programs

Nutlin 1 serves as the established baseline comparator for medicinal chemistry programs developing novel imidazoline-based MDM2-p53 inhibitors. As demonstrated in multiple SAR studies, Nutlin 1 provides a consistent reference point for quantifying potency improvements—for example, compound 6c achieved an IC50 of 0.59 μM, representing an 8-fold improvement over Nutlin 1 tested in parallel (IC50 = 4.78 μM) [1]. Procurement of Nutlin 1 as a reference standard enables reliable cross-study comparisons and benchmarking of newly synthesized derivatives against the original Nutlin potency baseline. This application is particularly valuable for academic groups and early-stage drug discovery programs conducting systematic scaffold optimization.

Selective MDM2 Antagonism Without MDMX Pathway Interference

Nutlin 1 is optimally suited for mechanistic studies requiring exclusive MDM2 targeting without confounding MDMX-p53 pathway modulation. Unlike Nutlin 3a, which exhibits measurable MDMX inhibitory activity (Ki = 9.38 μM), Nutlin 1 does not appreciably disrupt MDMX-p53 binding as confirmed by in vitro assays and NMR structural analysis [1]. This selectivity profile makes Nutlin 1 the preferred tool compound for experiments designed to isolate MDM2-specific signaling effects from MDMX-involved pathways, particularly in cellular models where MDMX expression may confound interpretation of p53 activation outcomes.

P-Glycoprotein Substrate Studies and ATRA Combination in Retinoid-Resistant Leukemia

Nutlin 1's unique property as a p-glycoprotein (p-gp) transport substrate enables specialized combinatorial pharmacology applications not achievable with other Nutlin-family members. In p53-nonfunctional HL60 and NB4 myelocytic leukemia cells, Nutlin 1 enhances ATRA-induced differentiation through competitive p-gp binding and efflux inhibition, occurring via a p53-independent mechanism [1]. This functional property positions Nutlin 1 as a research tool for investigating p-gp-mediated drug resistance mechanisms and evaluating adjuvant strategies in retinoid-resistant leukemia models. Researchers should note that this p-gp substrate property is not a general feature of Nutlin-family compounds and represents a distinctive characteristic of Nutlin 1 .

Moderate-Potency Control for Dose-Response Titration Experiments

With an MDM2-p53 binding IC50 of 260 nM—approximately 7-fold less potent than Nutlin 3 (IC50 = 36 nM)—Nutlin 1 provides a useful moderate-potency control for dose-response titration studies where the steep concentration-response relationship of high-potency inhibitors like Nutlin 3a or RG7112 may obscure partial pathway activation effects [1]. The lower intrinsic potency of Nutlin 1 allows researchers to observe graded p53 activation across a broader concentration range, facilitating detailed characterization of concentration-dependent transcriptional and cellular outcomes. This application is particularly relevant for studies examining threshold effects in p53 target gene induction or cell fate decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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